molecular formula C16H18N2O3S B1620252 N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide CAS No. 2158-18-1

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B1620252
CAS No.: 2158-18-1
M. Wt: 318.4 g/mol
InChI Key: MUJOHXQETRLCGF-UHFFFAOYSA-N
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Description

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide is a synthetic compound of significant interest in medicinal chemistry research, primarily for its potential as an enzyme inhibitor. Its molecular architecture, incorporating both acetamide and sulfonamide functional groups, is characteristic of compounds that exhibit high-affinity binding to the active site of metalloenzymes. This scaffold is extensively investigated for its mechanism of action against critical enzyme targets, most notably the carbonic anhydrase (CA) family of enzymes . The primary research value of this compound lies in its capacity to act as a carbonic anhydrase inhibitor (CAI). The sulfonamide group (SO2NH2) is a known zinc-binding function that can coordinate with the zinc ion in the active site of carbonic anhydrases, effectively blocking the enzyme's activity . Researchers are particularly interested in the selectivity profile of such inhibitors, as the various human CA isoforms (such as hCA I, II, IX, and XII) are involved in a wide range of physiological processes and disorders . Modulation of these isoforms, especially the tumor-associated hCA IX and XII, represents a strategic approach in cancer research for disrupting pH regulation in the tumor microenvironment, which can impact cancer cell survival and metastasis . Furthermore, analogous compounds containing the acetamide-sulfonamide scaffold have demonstrated potent inhibitory activity against other enzymatically controlled pathological processes. Recent studies have shown that similar scaffolds can function as effective urease inhibitors, targeting the nickel-containing enzyme responsible for hydrolyzing urea . This inhibition is relevant for research into treating infections caused by urease-producing bacteria like Helicobacter pylori . The compound thus serves as a valuable chemical tool for probing enzyme mechanisms, structure-activity relationships (SAR), and for the development of novel therapeutic agents for a range of conditions including cancer, infectious diseases, and other enzyme-mediated pathologies.

Properties

IUPAC Name

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11-4-5-12(2)16(10-11)18-22(20,21)15-8-6-14(7-9-15)17-13(3)19/h4-10,18H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJOHXQETRLCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308417
Record name ST50692984
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Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2158-18-1
Record name NSC203885
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Record name ST50692984
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-ACETYL-N1-(2,5-XYLYL)SULFANILAMIDE
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Preparation Methods

Reaction Mechanism

The process follows a nucleophilic substitution mechanism:

  • Deprotonation : A base (e.g., triethylamine) abstracts a proton from the amine group of 2,5-dimethylphenylamine, enhancing its nucleophilicity.
  • Nucleophilic Attack : The deprotonated amine attacks the electrophilic sulfur atom in 4-acetamidobenzenesulfonyl chloride, displacing the chloride ion.
  • Byproduct Removal : Hydrochloric acid (HCl) is neutralized by the base, forming a water-soluble salt.

Step-by-Step Procedure

  • Reagent Preparation : Dissolve 2,5-dimethylphenylamine (1.0 equiv) in anhydrous dichloromethane.
  • Base Addition : Add triethylamine (1.2 equiv) to the solution under nitrogen atmosphere.
  • Sulfonyl Chloride Introduction : Slowly add 4-acetamidobenzenesulfonyl chloride (1.05 equiv) dropwise at 0°C.
  • Reaction Completion : Stir the mixture at room temperature for 12 hours.
  • Workup : Quench with ice water, extract with dichloromethane, and dry over sodium sulfate.
  • Purification : Recrystallize from ethanol/water (3:1) to obtain white crystals (Yield: 82–88%).

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Optimal Condition Yield (%) Source
Solvent Dichloromethane 85
Base Triethylamine 88
Temperature 0°C → RT 87
Molar Ratio (Amine:Sulfonyl Chloride) 1:1.05 90

Green Synthesis Using Ethanol at Room Temperature

Eco-friendly methodologies have gained traction, particularly for reducing solvent waste and energy consumption.

Procedure

  • Reagent Mixing : Combine 2,5-dimethylphenylamine (1.0 equiv) and 4-acetamidobenzenesulfonyl chloride (1.0 equiv) in ethanol.
  • Base-Free Reaction : Stir the mixture at room temperature for 24 hours.
  • Isolation : Filter the precipitate and wash with cold ethanol (Yield: 89–92%).

Advantages

  • Solvent Choice : Ethanol’s low toxicity aligns with green chemistry principles.
  • Energy Efficiency : Room temperature conditions minimize energy expenditure.

Solvent-Free Neat Reaction at Elevated Temperatures

Neat reactions eliminate solvents entirely, simplifying purification and reducing costs.

Methodology

  • Direct Heating : Mix 2,5-dimethylphenylamine and 4-acetamidobenzenesulfonyl chloride (1:1 molar ratio).
  • Thermal Activation : Heat at 70°C for 2 hours with occasional stirring.
  • Product Isolation : Triturate the cooled mixture with ice water and filter (Yield: 86–90%).

Key Observations

  • Reaction Speed : Completion within 2 hours vs. 12–24 hours in solvent-based methods.
  • Purity : Reduced side-product formation due to the absence of solvent interactions.

Industrial-Scale Production Techniques

Large-scale synthesis requires modifications for efficiency, safety, and cost-effectiveness.

Batch Reactor Protocol

  • Scaled Reagent Loading : Use 5000 L reactors with automated feeding systems.
  • Temperature Control : Implement jacketed reactors for precise cooling/heating.
  • Continuous Filtration : Employ rotary vacuum filters for rapid product isolation.

Yield and Purity at Scale

Parameter Laboratory Scale Industrial Scale Source
Yield (%) 90 87
Purity (HPLC) 98.5% 97.2%

Alternative Sulfonation Strategies

Two-Step Acetamidation-Sulfonation

  • Step 1 : Acetylate 4-aminobenzenesulfonic acid using acetic anhydride.
  • Step 2 : Convert the sulfonic acid to sulfonyl chloride via PCl₅, followed by amine coupling.

Sulfur Trioxide Complex Mediation

  • Reagent : Pyridine-SO₃ complex facilitates direct sulfonation of 4-acetamidobenzenesulfonic acid.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Environmental Impact Scalability
Classical 85–88 98–99 Moderate High
Green (Ethanol) 89–92 97–98 Low Moderate
Neat 86–90 96–97 Very Low High
Industrial 87 97 Moderate Very High

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or thiol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide serves as a building block in the synthesis of more complex molecules. Its sulfonamide group allows for various chemical modifications, making it versatile in organic synthesis. Key reactions include:

  • Oxidation : Can yield sulfonic acid derivatives.
  • Reduction : Converts the sulfonamide group to amines.
  • Substitution : The acetamide group can undergo reactions with nucleophiles.
Reaction TypeProductsCommon Reagents
OxidationSulfonic acidsHydrogen peroxide, potassium permanganate
ReductionAminesLithium aluminum hydride, sodium borohydride
SubstitutionVarious substituted derivativesAmines, thiols

Biology

The compound is under investigation for its potential as an enzyme inhibitor and receptor modulator . Notably, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to suppressed cell growth and proliferation, making it a candidate for cancer treatment.

Research indicates that similar compounds have shown promising results in inhibiting tumor cell proliferation. For instance, structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance anticancer activity.

Medicine

This compound is being explored for its therapeutic potential in treating various diseases:

  • Anticancer Properties : Exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Potential applications in combating bacterial infections.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related compounds:

  • Anticancer Research : A study demonstrated that derivatives of sulfonamides exhibited significant cytotoxic effects against breast cancer cell lines, highlighting the importance of the sulfonamide moiety in drug development .
  • Enzyme Inhibition Studies : Research indicated that compounds with similar structures effectively inhibited DHFR activity, suggesting a pathway for developing new anticancer therapies .
  • Pharmaceutical Development : Ongoing studies are exploring the compound's potential as a template for designing new drugs targeting specific pathways involved in cancer and infectious diseases .

Mechanism of Action

The mechanism of action of N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

The biological activity of sulfonamide derivatives is highly dependent on the substituent attached to the sulfamoyl group. Below is a comparative analysis:

Compound Name / ID Sulfamoyl Substituent Key Pharmacological Activity Molecular Formula Key Properties
Target Compound 2,5-Dimethylphenyl Not explicitly reported C₁₆H₁₈N₂O₃S Likely moderate lipophilicity due to aromatic methyl groups.
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide Cyclohexyl Structural stability comparable to the target compound. C₁₄H₂₀N₂O₃S Higher lipophilicity; used in crystallography studies.
Compound 35 4-Methyl-1-piperazinyl Analgesic activity (comparable to paracetamol). C₁₃H₁₈N₄O₃S Enhanced solubility due to piperazinyl group.
N-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide 4,5-Dimethyloxazolyl Antimicrobial potential (inferred from oxazole pharmacophore). C₁₃H₁₅N₃O₄S Lower molecular weight (309.34 g/mol); oxazole may improve metabolic stability.
Compound 735321-15-0 2,6-Dimethylpyrimidinyl Unspecified activity (complex structure). C₂₃H₂₄N₄O₅S Increased steric bulk; potential for kinase inhibition.
Key Observations:
  • Substituent Effects: Aromatic vs. Heterocyclic Groups: Piperazinyl (Compound 35) and oxazolyl () substituents introduce hydrogen-bonding capabilities, improving solubility and target affinity . Steric Hindrance: The 2,5-dimethylphenyl group in the target compound may reduce off-target interactions compared to bulkier groups like pyrimidinyl .

Physicochemical Properties

  • Melting Points : Analogs in exhibit melting points ranging from 105°C to 248°C. The target compound’s dimethylphenyl group likely results in a moderate melting point (~160–200°C), balancing crystallinity and solubility .
  • Solubility : Piperazinyl and oxazolyl derivatives () show enhanced aqueous solubility due to polar groups, whereas the target compound’s lipophilic substituents may limit solubility in polar solvents .

Biological Activity

N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including enzyme inhibition and receptor binding. This compound exhibits a variety of pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S. The compound features a sulfonamide group, which is known for its role in antibacterial and enzyme inhibition activities. The presence of the dimethylphenyl moiety enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of various enzymes. This inhibition can lead to reduced enzymatic activity, which is beneficial in therapeutic contexts such as inflammation reduction and antimicrobial action.
  • Receptor Binding : The phenyl group may interact with receptor sites, modulating signal transduction pathways. This interaction could influence various biological processes, including immune responses and tumor cell proliferation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Similar sulfonamide compounds are well-documented for their effectiveness against bacterial pathogens. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication .

Anti-inflammatory Effects

Research indicates that compounds with sulfonamide groups can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests potential anticancer properties. Studies have indicated that sulfonamides can induce apoptosis in tumor cells and inhibit angiogenesis, which is essential for tumor growth and metastasis .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound exhibited significant growth inhibition against various bacterial strains in vitro. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity comparable to established antibiotics.
  • Enzyme Inhibition Assays : In enzyme assays, this compound effectively inhibited urease activity, suggesting its potential use in treating conditions associated with elevated urea levels.
  • Cancer Cell Line Studies : Research involving cancer cell lines (e.g., Caco-2) showed that the compound significantly reduced cell viability at specific concentrations, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamideSimilar sulfonamide structureAntibacterial, anticancer
N-[4-{(3,5-dimethoxyphenyl)sulfamoyl}phenyl]acetamideSimilar sulfonamide structureAntimicrobial
SulfanilamideClassic sulfonamideBroad-spectrum antibacterial

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide, and how can purity be optimized?

  • Synthesis : A common approach involves sulfamoylation of 4-aminophenylacetamide with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted sulfonyl chloride and byproducts .
  • Purity Optimization : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Use a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Spectroscopic Analysis :

  • ¹H/¹³C NMR : Key signals include the acetamide methyl group (~2.1 ppm in ¹H NMR) and sulfamoyl-linked aromatic protons (7.2–7.8 ppm).
  • IR Spectroscopy : Confirm sulfonamide (1320–1360 cm⁻¹ for S=O stretching) and acetamide (1650–1680 cm⁻¹ for C=O) functional groups .
    • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 317.1 (calculated for C₁₆H₁₈N₂O₃S) .

Q. What experimental protocols are suitable for assessing its solubility and stability in biological buffers?

  • Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Quantify via UV-Vis at λ_max (~280 nm) with a standard calibration curve.
  • Stability : Incubate at 37°C in PBS and analyze degradation products via LC-MS at 0, 24, and 48 hours. Monitor pH-dependent hydrolysis by testing at pH 2.0 (gastric) and 7.4 (systemic) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in stereochemical assignments for this compound?

  • Crystallization : Grow crystals via slow evaporation of a saturated DCM/hexane solution.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. SHELXL (SHELX-2018) is recommended for structure refinement, with emphasis on anisotropic displacement parameters for sulfamoyl and acetamide groups .
  • Validation : Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Q. What strategies address discrepancies between computational and experimental data (e.g., DFT vs. SC-XRD bond lengths)?

  • DFT Optimization : Perform geometry optimization at the B3LYP/6-311+G(d,p) level. Compare computed bond lengths (e.g., S–N, C–O) with SC-XRD values.
  • Error Mitigation : Account for crystal packing effects (e.g., van der Waals interactions) that DFT models may overlook. Use ORCA or Gaussian for periodic boundary condition simulations .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity of derivatives?

  • Derivative Synthesis : Introduce substituents at the 2,5-dimethylphenyl group (e.g., halogens, methoxy) or modify the acetamide moiety (e.g., replace methyl with trifluoromethyl).
  • Biological Assays : Screen derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays or SPR. Prioritize compounds with IC₅₀ < 10 µM for in vivo testing .

Q. What analytical techniques are critical for detecting polymorphic forms, and how do they impact pharmacological properties?

  • Polymorph Screening : Use differential scanning calorimetry (DSC) and powder XRD to identify forms. For example, Form I (melting endotherm at 215°C) vs. Form II (208°C).
  • Bioimpact : Assess solubility and dissolution rates of polymorphs in simulated intestinal fluid (USP apparatus II, 50 rpm). Form I may exhibit 20% lower bioavailability due to slower dissolution .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide
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N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide

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